molecular formula C14H21Cl2N3S B1403676 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride CAS No. 1864073-93-7

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride

Cat. No. B1403676
M. Wt: 334.3 g/mol
InChI Key: RGTQPDAJXIUCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride” is a structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivative . It’s a hybrid compound consisting of isothiazole and piperazine moieties .


Synthesis Analysis

These compounds have been synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by NMR and mass spectral data .

Scientific Research Applications

Anticancer and Anti-inflammatory Activity

  • A study involving derivatives of 1,3-benzothiazole, including compounds related to 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride, showed significant in-vitro anti-inflammatory activity and inhibitory effects against cancer (Ghule, Deshmukh, & Chaudhari, 2013).

Antimicrobial Agents

  • A class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones has been synthesized and evaluated for their potential as antimicrobial agents. This research indicates a broader spectrum of antimicrobial applications for 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride-related compounds (Patel & Park, 2015).

Antiproliferative and Anti-HIV Activity

  • N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, a class of compounds related to 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride, have been synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines, showing significant effects (Al-Soud et al., 2010).

Anti-acetylcholinesterase Activity

  • Some benzothiazole derivatives bearing piperazine and thiocarbamate moieties, closely related to 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride, have been synthesized and investigated for their potential anticholinesterase properties, identifying certain compounds as active anticholinesterase agents (Mohsen et al., 2014).

Antidiabetic Properties

  • Piperazine derivatives have been identified as new antidiabetic compounds, with some showing potent effects on glucose tolerance in a rat model of type II diabetes (Le Bihan et al., 1999).

properties

IUPAC Name

2-piperazin-1-yl-4-propan-2-yl-1,3-benzothiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S.2ClH/c1-10(2)11-4-3-5-12-13(11)16-14(18-12)17-8-6-15-7-9-17;;/h3-5,10,15H,6-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTQPDAJXIUCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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